2,3,6-Triaminopyridine dihydrochloride is a compound that has garnered attention due to its diverse range of biological activities and potential applications. It is a derivative of pyridine, a basic heterocyclic organic compound similar to benzene, with one carbon atom replaced by a nitrogen atom. The compound has been studied for its anticonvulsant properties, its role as a metabolite of the urinary tract analgesic phenazopyridine, and its potential in synthetic organic chemistry123.
The synthesis of 2,3,6-triaminopyridine derivatives has been explored to identify more potent analogs for anticonvulsant use. The research aimed to determine the structural properties controlling potency and neurotoxicity, with the goal of reducing the need for animal testing. The study found that the overall molecular lipophilicity is a key factor in explaining changes in anticonvulsant potency and neurotoxicity1.
As a metabolite of phenazopyridine, 2,3,6-triaminopyridine's autoxidation and the subsequent generation of reactive oxygen species have been implicated in oxidative damage to cells. This metabolite could be responsible for some of the harmful side effects associated with phenazopyridine use, such as muscle necrosis and renal damage observed in animal models24.
The compound has also been utilized in synthetic chemistry as an intermediate. For instance, a practical synthetic route to methyl 2-methoxy-6-methylaminopyridine-3-carboxylate, a key intermediate for further chemical synthesis, has been developed from 2,6-dichloro-3-trifluoromethylpyridine. This showcases the compound's utility in the preparation of more complex chemical entities3.
2,3,6-Triaminopyridine dihydrochloride is a compound with significant relevance in medicinal chemistry and biological research. It is classified as a pyridine derivative featuring three amino groups at the 2, 3, and 6 positions of the pyridine ring. This compound is notable for its potential applications in various scientific fields, particularly in drug development and cell viability assays.
The compound can be synthesized through various methods, with literature indicating multiple synthetic pathways that utilize different reagents and conditions. The availability of this compound is supported by its presence in chemical databases and patent literature.
2,3,6-Triaminopyridine dihydrochloride belongs to the class of triaminopyridines, which are characterized by their amino group substitutions on the pyridine ring. These compounds are often explored for their biological activities, including antimicrobial and antitumor properties.
The synthesis of 2,3,6-triaminopyridine dihydrochloride typically involves the following steps:
The molecular structure of 2,3,6-triaminopyridine dihydrochloride consists of a pyridine ring substituted with three amino groups at the 2, 3, and 6 positions. The presence of these amino groups significantly influences the compound's reactivity and biological properties.
2,3,6-Triaminopyridine dihydrochloride participates in various chemical reactions due to its reactive amino groups:
The mechanism of action for compounds like 2,3,6-triaminopyridine dihydrochloride often involves interaction with biological targets such as enzymes or receptors:
Research indicates that modifications to the triaminopyridine structure can enhance binding affinity and specificity towards certain biological targets .
2,3,6-Triaminopyridine dihydrochloride has multiple applications in scientific research:
2,3,6-Triaminopyridine dihydrochloride (C₅H₉N₃·2HCl) features a pyridine core substituted with amino groups at positions 2, 3, and 6. The dihydrochloride salt form arises from protonation at the pyridinic nitrogen (N1) and one exocyclic amine, typically generating a dication paired with chloride counterions. X-ray diffraction studies reveal that protonation induces significant bond length alterations within the heterocyclic ring. The C2−N3 bond elongates to 1.35 Å upon protonation, compared to 1.32 Å in the neutral analog, indicating reduced bond order due to charge delocalization [9]. The crystal lattice adopts a monoclinic system (space group P2₁/c) stabilized by an extensive hydrogen-bonding network. Each cation donates five N−H bonds to chloride acceptors, forming R₂²(8) and R₄⁴(12) supramolecular synthons. These interactions assemble cations and anions into corrugated sheets parallel to the (101) plane, with interlayer cohesion aided by N−H⋯Cl and π-stacking interactions (interplanar spacing ∼3.4 Å) [9].
Table 1: Crystallographic Parameters of 2,3,6-Triaminopyridine Dihydrochloride
Parameter | Value |
---|---|
Empirical Formula | C₅H₁₁Cl₂N₃ |
Crystal System | Monoclinic |
Space Group | P2₁/c |
Unit Cell Dimensions | |
a (Å) | 7.215(2) |
b (Å) | 12.473(4) |
c (Å) | 12.841(4) |
β (°) | 98.724(5) |
Key Bond Lengths (Å) | |
C2−N3 (exocyclic) | 1.350(3) |
C6−N4 (exocyclic) | 1.336(3) |
N1−C2 (ring) | 1.342(3) |
Hydrogen Bonds | N−H⋯Cl (2.95–3.10 Å) |
In aqueous solution, 2,3,6-triaminopyridine exhibits complex acid-base behavior with four discernible pKₐ values corresponding to sequential protonation/deprotonation events. The pyridinic nitrogen (N1) protonates first (pKₐ₁ ∼ 5.2), generating a monocation. Subsequent protonation occurs at the 6-amino group (pKₐ₂ ∼ 2.8), forming the dicationic species predominant under physiological conditions. Tautomerism is restricted due to the meta-substitution pattern; however, the 3-amino group exhibits partial sp² character (C−N bond length: 1.32 Å) suggestive of resonance-assisted hydrogen bonding [9]. Computational studies (DFT/B3LYP) indicate the dication adopts a planar conformation maximizing charge delocalization across the ring system. The proton affinity follows the order: pyridinic N > 6-NH₂ > 2-NH₂ > 3-NH₂, reflecting positional basicity differences driven by inductive effects and lone-pair orientation [9].
Table 2: Protonation Microconstants and Tautomeric Stability
Species | pKₐ | Dominant Form | Relative Energy (kJ/mol) |
---|---|---|---|
Dication | – | N1⁺-H, 6-NH₃⁺ | 0 (reference) |
Monocation (N1 protonated) | 2.8 | N1⁺-H, neutral amines | +18.5 |
Monocation (6-NH protonated) | 5.2 | Neutral N1, 6-NH₃⁺ | +22.1 |
Neutral molecule | >8 | All groups deprotonated | +45.3 |
NMR Spectroscopy: ¹⁵N NMR in D₂O reveals distinct resonances for the three amino groups: δₙ = −347 ppm (C2-NH₃⁺), −332 ppm (C6-NH₃⁺), and −319 ppm (C3-NH₂). Ring nitrogen protonation deshields C4 and C5, observed as downfield shifts in ¹³C NMR (δc = 158.2 ppm for C2, 140.5 ppm for C6) relative to the neutral base (Δδ = +8–12 ppm) [9].
IR Spectroscopy: Key vibrations include N−H stretches at 3350 cm⁻¹ (asymmetric) and 3180 cm⁻¹ (symmetric) for NH₃⁺ groups, and 3450 cm⁻¹ for the non-protonated 3-NH₂. Ring vibrations at 1620 cm⁻¹ (C=N stretch), 1575 cm⁻¹ (C−C stretch), and 1250 cm⁻¹ (C−N stretch) shift upon protonation due to altered bond orders. Bending modes for NH₃⁺ appear at 1615 cm⁻¹ (scissoring) and 830 cm⁻¹ (rocking) [9].
UV-Vis Spectroscopy: Aqueous solutions show λₘₐₓ at 285 nm (π→π, ε = 12,400 M⁻¹cm⁻¹) and 350 nm (n→π, ε = 1,800 M⁻¹cm⁻¹). Protonation redshifts the n→π* band by 30 nm due to stabilization of the π* orbital, while the π→π* transition intensifies (Δε = +2,100 M⁻¹cm⁻¹) upon dication formation [7].
Table 3: Characteristic Spectroscopic Signatures
Technique | Assignment | Signal (Neutral) | Signal (Dihydrochloride) |
---|---|---|---|
¹³C NMR | C2 | 150.1 ppm | 158.2 ppm |
C6 | 132.3 ppm | 140.5 ppm | |
IR | ν(N−H) NH₃⁺ | – | 3350, 3180 cm⁻¹ |
δ(N−H) NH₃⁺ scissoring | – | 1615 cm⁻¹ | |
UV-Vis | n→π* transition | 320 nm | 350 nm |
Compared to 2,4,6-triaminopyrimidine (TAP, C₄H₇N₅), 2,3,6-triaminopyridine displays distinct electronic and structural properties:
Table 4: Structural and Electronic Comparison of Triamino-Substituted Heterocycles
Property | 2,3,6-Triaminopyridine | 2,4,6-Triaminopyrimidine (TAP) |
---|---|---|
Core Structure | Pyridine (1N) | Pyrimidine (2N) |
Protonation Sites | N1, 6-NH₂ | N1, N3, 4-NH₂ |
pKₐ₁ (Pyridinic/N1) | 5.2 | 7.1 |
LUMO Energy | −1.8 eV | −1.3 eV |
λₘₐₓ (n→π*) | 350 nm | 310 nm |
H-Bond Donor Capacity | 5 (dication) | 5 (dication) |
Key Applications | Organic synthesis intermediate | Antimalarials, Cocrystal formers |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: